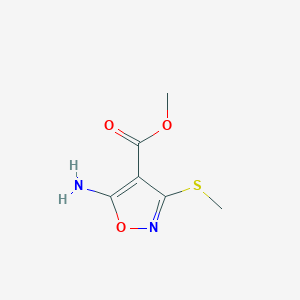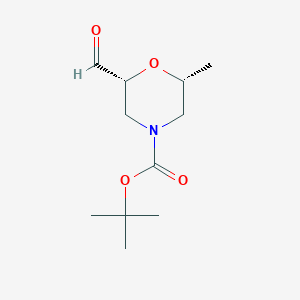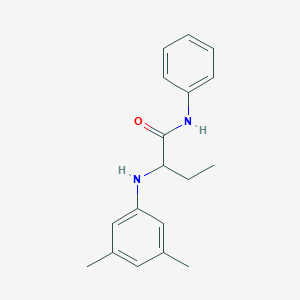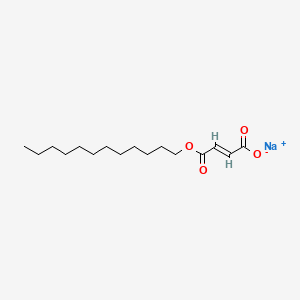
Sodium lauryl fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium lauryl fumarate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is a derivative of fumaric acid and lauryl alcohol, combining the properties of both to create a versatile and effective surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium lauryl fumarate is synthesized through the esterification of fumaric acid with lauryl alcohol, followed by neutralization with sodium hydroxide. The reaction typically occurs under acidic conditions to facilitate the esterification process. The general reaction can be represented as follows:
Fumaric Acid+Lauryl Alcohol→Lauryl Fumarate
Lauryl Fumarate+Sodium Hydroxide→Sodium Lauryl Fumarate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where fumaric acid and lauryl alcohol are combined under controlled temperatures and pressures. The resulting lauryl fumarate is then neutralized with sodium hydroxide to produce the final product. The process is optimized to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium lauryl fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the lauryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Lauryl fumarate can be oxidized to lauryl fumaric acid.
Reduction: Reduction can yield lauryl alcohol and fumaric acid.
Substitution: Substitution reactions can produce various lauryl-substituted derivatives.
Applications De Recherche Scientifique
Sodium lauryl fumarate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve the delivery of hydrophobic drugs.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Applied in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mécanisme D'action
Sodium lauryl fumarate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. At the molecular level, it aligns at the interface of water and hydrophobic substances, creating micelles that encapsulate the hydrophobic molecules, thereby increasing their solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar properties but different chemical structure.
Sodium stearyl fumarate: Similar in function but with a stearyl group instead of a lauryl group.
Sodium dodecyl sulfate: A common surfactant used in various applications, similar in function but with a different alkyl chain length.
Uniqueness
Sodium lauryl fumarate is unique due to its specific combination of fumaric acid and lauryl alcohol, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring enhanced solubility and stability of hydrophobic compounds.
Propriétés
Numéro CAS |
68498-23-7 |
|---|---|
Formule moléculaire |
C16H27NaO4 |
Poids moléculaire |
306.37 g/mol |
Nom IUPAC |
sodium;(E)-4-dodecoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H28O4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;/h12-13H,2-11,14H2,1H3,(H,17,18);/q;+1/p-1/b13-12+; |
Clé InChI |
WOSBSWKAYVDFBJ-UEIGIMKUSA-M |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


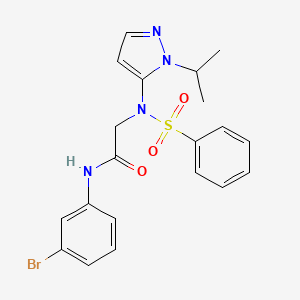


![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
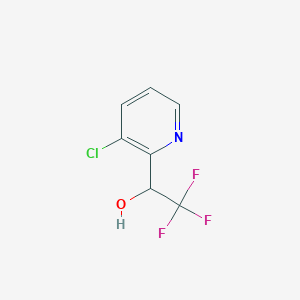
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
